4-((3-Ethoxyphenyl)amino)-4-oxobut-2-enoic acid
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Overview
Description
4-((3-Ethoxyphenyl)amino)-4-oxobut-2-enoicacid is an organic compound with a complex structure that includes an ethoxyphenyl group and an amino group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethoxyphenyl)amino)-4-oxobut-2-enoicacid typically involves the reaction of 3-ethoxyaniline with maleic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
3-Ethoxyaniline+Maleic Anhydride→4-((3-Ethoxyphenyl)amino)-4-oxobut-2-enoicacid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((3-Ethoxyphenyl)amino)-4-oxobut-2-enoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-((3-Ethoxyphenyl)amino)-4-oxobut-2-enoicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Ethoxyphenyl)amino)-4-oxobut-2-enoicacid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Methoxyphenyl)amino)-4-oxobut-2-enoicacid
- 4-((3-Chlorophenyl)amino)-4-oxobut-2-enoicacid
- 4-((3-Bromophenyl)amino)-4-oxobut-2-enoicacid
Uniqueness
4-((3-Ethoxyphenyl)amino)-4-oxobut-2-enoicacid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C12H13NO4 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
(E)-4-(3-ethoxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO4/c1-2-17-10-5-3-4-9(8-10)13-11(14)6-7-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b7-6+ |
InChI Key |
YVGJSPGOWDHGIO-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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